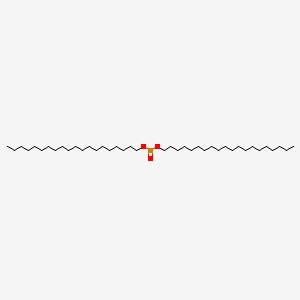
Dieicosyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dieicosyl phosphite is an organophosphorus compound characterized by the presence of two eicosyl (C20) groups attached to a phosphite moiety This compound is part of the broader class of phosphite esters, which are known for their reactivity and utility in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dieicosyl phosphite can be synthesized through the reaction of phosphorus trichloride with eicosanol in the presence of a base such as triethylamine. The general reaction scheme is as follows:
PCl3+3C20H41OH→(C20H41O)2P(O)H+2HCl+C20H41Cl
This reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of environmentally benign catalysts, such as zinc(II) catalysts, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Dieicosyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dieicosyl phosphate.
Reduction: It can be reduced to form secondary phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Dieicosyl phosphate.
Reduction: Secondary phosphine oxides.
Substitution: Various alkyl or acyl phosphites.
Wissenschaftliche Forschungsanwendungen
Dieicosyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: It can be used in the synthesis of prodrugs and other therapeutic agents.
Industry: It is employed as a stabilizer in polymer production and as an additive in lubricants and flame retardants
Wirkmechanismus
The mechanism of action of dieicosyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The phosphite moiety can also undergo hydrolysis to release phosphorous acid, which can further react with other substrates .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphite
- Dimethyl phosphite
- Diphenyl phosphite
Comparison: Dieicosyl phosphite is unique due to its long eicosyl chains, which impart distinct physical and chemical properties compared to shorter-chain phosphites. These long chains can enhance the hydrophobicity and thermal stability of the compound, making it suitable for specialized applications in materials science and industrial chemistry .
Eigenschaften
CAS-Nummer |
71850-75-4 |
|---|---|
Molekularformel |
C40H82O3P+ |
Molekulargewicht |
642.0 g/mol |
IUPAC-Name |
di(icosoxy)-oxophosphanium |
InChI |
InChI=1S/C40H82O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-44(41)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/q+1 |
InChI-Schlüssel |
CIBKDFOCUKQUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






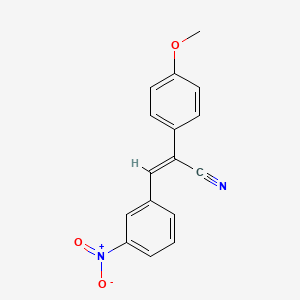
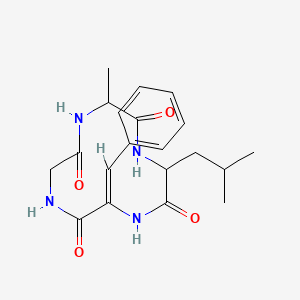
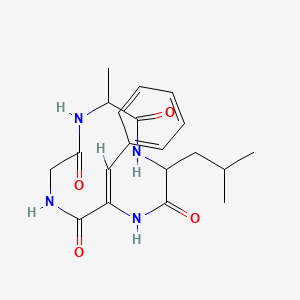
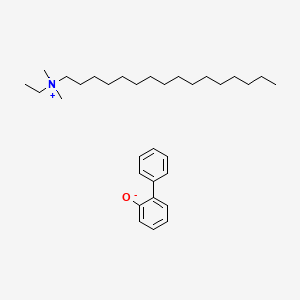
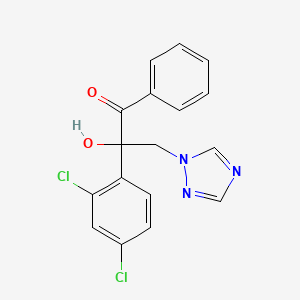
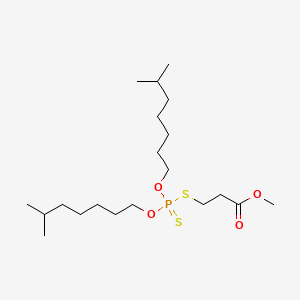
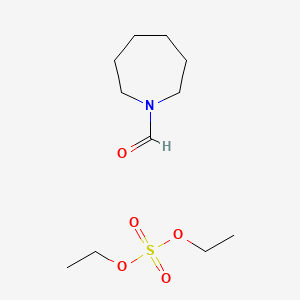
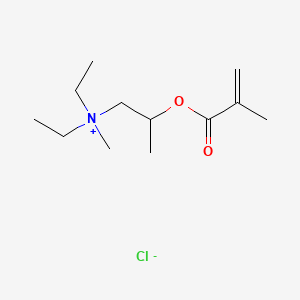
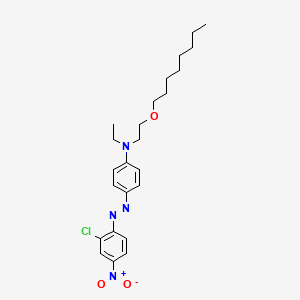
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
